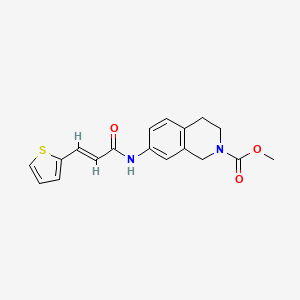

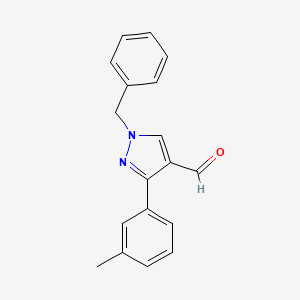

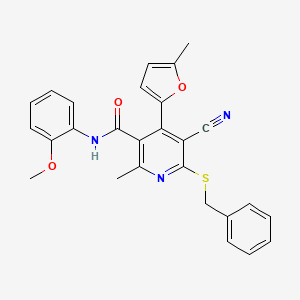

(E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-ethyl 3-(thiophen-2-yl)acrylate” is a related compound with a similar structure . It has a molecular formula of C9H10O2S and a molecular weight of 182.24 .

Synthesis Analysis

In a study, transformations of 3-(thiophen-2-yl) prop-2-enoyl isothiocyanate have been performed, leading to the novel derivatives of quinazoline, benzothiazole, thiadi-azole, imidazole, and thiourea derivatives .

Molecular Structure Analysis

The molecular structure of “(E)-ethyl 3-(thiophen-2-yl)acrylate” consists of a thiophene ring attached to an acrylate group . Thiophene is a heterocyclic compound with a planar five-membered ring .

Chemical Reactions Analysis

The compound “(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino) phenyl) thiophen-2-yl) acrylonitrile TP1 dye” has been investigated as a new fluorescent chemosensor for cyanide anions . The dye TP1 acted as a strong turn-on fluorescent sensor after the addition of the cyanide anions .

Physical And Chemical Properties Analysis

“(E)-ethyl 3-(thiophen-2-yl)acrylate” has a boiling point of 277℃, a density of 1.165, and a flash point of 121℃ . It should be stored at 2-8°C and protected from light .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as methyl 7-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Its structure allows it to interact with specific cellular targets, potentially leading to apoptosis (programmed cell death) in cancerous cells. Studies have indicated that derivatives of isoquinoline can be effective in targeting various cancer cell lines, making this compound a promising candidate for further investigation in cancer therapy .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it useful in the development of new antibiotics. Its unique structure allows it to disrupt the cell walls of bacteria, leading to their destruction. Research has shown that thiophene derivatives can be particularly effective against a range of bacterial strains, including those resistant to conventional antibiotics .

Neuroprotective Agents

Research has suggested that this compound could be used as a neuroprotective agent. Its ability to cross the blood-brain barrier and interact with neural cells makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s antioxidant properties help in reducing oxidative stress, which is a major factor in the progression of these diseases .

Anti-inflammatory Applications

The compound has demonstrated anti-inflammatory effects in various studies. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. For example, it has shown potential as a tyrosinase inhibitor, which is important in the treatment of hyperpigmentation disorders. By inhibiting tyrosinase, the compound can reduce melanin production, making it useful in cosmetic and dermatological applications .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 7-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-23-18(22)20-9-8-13-4-5-15(11-14(13)12-20)19-17(21)7-6-16-3-2-10-24-16/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLNLKPAEAXHEF-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid](/img/structure/B2706986.png)

![4-(4-fluorobenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706990.png)

![N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2706995.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2707004.png)

![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2707007.png)